molecular formula C9H14N2O3 B2401823 Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate CAS No. 1239743-27-1

Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B2401823
CAS No.: 1239743-27-1
M. Wt: 198.222
InChI Key: NLAYNQZOCODFEP-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate ( 1239743-27-1) is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . This pyrazole-3-carboxylate derivative is characterized by its specific methoxy and methyl substituents, which are common features in medicinal chemistry research . While specific pharmacological data for this exact analog is not available in the public literature, pyrazole derivatives are a well-studied class of compounds known to exhibit significant biological activities. Related structural analogs, particularly other ethyl pyrazole-3-carboxylates, have been synthesized and demonstrated potent anti-inflammatory properties in scientific studies, suggesting the value of this scaffold in biological research . The core pyrazole structure is also utilized in the synthesis of specialized ligands for catalytic metal complexes, indicating its potential application in materials science and catalysis research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 5-methoxy-1,4-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-5-14-9(12)7-6(2)8(13-4)11(3)10-7/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAYNQZOCODFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1,3-diketones with hydrazine derivatives. One common method includes the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst such as palladium under ambient pressure . The reaction conditions often involve refluxing in a suitable solvent like methanol or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through column chromatography using silica gel and appropriate eluents .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazoles .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate, as anticancer agents. Pyrazole compounds have been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of 1H-pyrazole have been associated with the inhibition of cancer cell growth in lung, breast, and colorectal cancers .

Biological Activity Overview
The biological activities of pyrazole derivatives can be summarized as follows:

Activity Type Description
AnticancerInhibits growth of multiple cancer cell lines
AntibacterialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
AntiviralExhibits activity against viral infections

Case Study: Anticancer Activity
In a study published in Molecules, this compound was evaluated for its anticancer properties. The compound demonstrated significant cytotoxic effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity .

Agricultural Applications

Herbicidal Properties
this compound has been investigated for its effectiveness as a herbicide. The compound exhibits broad-spectrum activity against gramineous and broadleaf weeds while maintaining low toxicity to crops . This makes it a promising candidate for sustainable agricultural practices.

Formulation and Application
The compound can be formulated into various forms such as wettable powders or aqueous solutions for effective application in the field. Studies indicate that applying concentrations as low as 5 grams per hectare can yield effective weed control .

Material Science Applications

Synthesis of Advanced Materials
In material science, pyrazole compounds like this compound serve as ligands in coordination chemistry. Their unique structural properties enable the formation of transition metal complexes which are crucial for catalysis and sensor applications .

Case Study: Coordination Chemistry
Research has demonstrated that complexes formed with this compound exhibit enhanced catalytic properties in organic transformations. These complexes have shown promise in various reactions including oxidation and reduction processes .

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Ethyl 5-Amino-1,4-dimethyl-1H-pyrazole-3-carboxylate
  • Key Difference: Replacement of the methoxy group (OCH₃) at position 5 with an amino group (NH₂).
  • Impact: The amino group enhances nucleophilicity, making the compound more reactive in substitution or condensation reactions compared to the methoxy analog . Reduced steric hindrance at position 5 may improve binding affinity in biological systems.
Ethyl 5-Hydroxy-1H-pyrazole-3-carboxylate
  • Key Difference : Absence of methyl groups at positions 1 and 4, and substitution of methoxy with a hydroxyl group (OH) at position 3.
  • Impact: The hydroxyl group increases polarity, improving solubility in polar solvents (e.g., water or ethanol) but reducing stability under acidic or oxidative conditions . Lack of methyl groups simplifies the structure but may decrease thermal stability.
Ethyl 5-(6-Chloropyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxylate
  • Key Difference : Introduction of a chloropyridinyl group at position 4.
  • Increased molecular weight (C₁₂H₁₃ClN₂O₃) alters pharmacokinetic properties compared to the methoxy analog.
Ethyl 5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate
  • Key Difference: A bulky dihydrodioxin aromatic substituent at position 1 and an amino group at position 5.
  • The carboxylate ester at position 4 instead of 3 alters regioselectivity in downstream reactions.

Data Table: Key Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate C₈H₁₂N₂O₃ 184.19 5-OCH₃, 1-CH₃, 4-CH₃ Pharmaceutical intermediate
Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate C₈H₁₂N₃O₂ 184.20 (estimated) 5-NH₂, 1-CH₃, 4-CH₃ Reactive intermediate
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate C₆H₈N₂O₃ 156.14 5-OH Polar solvent-soluble intermediate
Ethyl 5-(6-chloropyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxylate C₁₂H₁₃ClN₂O₃ 284.70 (estimated) 5-chloropyridinyl Agrochemical synthesis

Critical Analysis of Discrepancies and Limitations

  • Synthetic Data Gaps : Detailed reaction conditions and yields for the target compound are absent in the provided evidence, limiting direct comparisons of synthetic efficiency.

Biological Activity

Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that includes a pyrazole ring with specific substitutions, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound features an ethyl ester group at the 3-position and methoxy and dimethyl groups at the 5 and 1 positions, respectively. The synthesis typically involves the condensation of 1,3-diketones with hydrazine derivatives in the presence of catalysts such as palladium .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects .
  • Receptor Modulation : It may also act as a receptor ligand, modulating receptor activity which can affect cellular signaling pathways.
  • Cellular Effects : Studies indicate that this compound influences gene expression and cellular metabolism through its biochemical interactions.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, including:

Cancer Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)3.79
HepG2 (Liver)12.50
A549 (Lung)26.00

The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that the compound reduced inflammation markers in animal models of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Research : Another research project focused on the compound's effects on breast cancer cells (MDA-MB-231), showing significant inhibition of cell proliferation and induction of apoptosis at low concentrations .
  • Antimicrobial Evaluation : The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, revealing promising results that support its use in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazide derivatives can react with β-keto esters under acidic or basic conditions to form the pyrazole core. Ethyl 3-amino-1-methyl-pyrazole carboxylate derivatives (analogous to the target compound) are synthesized using ethyl 2-cyano-3-ethoxyacrylate and substituted hydrazines, followed by methylation and methoxylation . Reaction optimization often involves adjusting temperature (e.g., 60–80°C) and catalysts (e.g., K₂CO₃ in DMF) to improve yields .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation relies on a combination of:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and methyl groups at C5 and C4, respectively) and ester functionality. For example, methoxy protons typically appear as singlets near δ 3.8–4.0 ppm .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX refines bond lengths and angles. The pyrazole ring’s planarity and substituent orientation are validated through crystallographic data .

Q. What key physicochemical properties are critical for its research applications?

  • Methodological Answer : Key properties include:

  • Lipophilicity : Measured via octanol-water partition coefficients (logP). Methylation (e.g., at C1 and C4) increases lipophilicity compared to non-methylated analogs, as shown in studies on methylated uracil derivatives .
  • Solubility : Methoxy groups enhance aqueous solubility, but methyl groups may counteract this effect. Solubility is typically assessed using HPLC or shake-flask methods .

Advanced Research Questions

Q. How can discrepancies in lipophilicity data between computational and experimental methods be resolved?

  • Methodological Answer : Contradictions arise from differences in solvent systems or purity. For example, computational logP values (e.g., using Molinspiration) may overestimate experimental results due to unaccounted hydrogen bonding. Researchers should:

  • Validate predictions with experimental measurements (e.g., HPLC retention times).
  • Control purity via recrystallization or column chromatography .
  • Cross-reference with structurally similar compounds (e.g., methylated pyrazoles in ).

Q. What strategies improve reaction yield and purity during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use K₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Workup Protocols : Employ silica gel chromatography (hexane/ethyl acetate gradients) to isolate the ester product from byproducts like unreacted hydrazides .

Q. How do the methoxy and methyl substituents influence biological interactions or reactivity?

  • Methodological Answer :

  • Steric Effects : The 1,4-dimethyl groups restrict rotational freedom, potentially stabilizing binding interactions in enzyme active sites.
  • Electronic Effects : The 5-methoxy group increases electron density on the pyrazole ring, altering reactivity in nucleophilic substitutions. Comparative studies on methylated uracils suggest that methoxy groups enhance bioavailability by balancing solubility and membrane permeability .
  • Experimental Validation : Use molecular docking (e.g., AutoDock) to predict binding affinities and synthesize analogs (e.g., replacing methoxy with hydroxyl) to isolate electronic contributions .

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